molecular formula C20H22O5S B14622378 4-Methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol CAS No. 57334-71-1

4-Methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol

Katalognummer: B14622378
CAS-Nummer: 57334-71-1
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: GZFOHJOGMHPXHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol is a compound that combines the structural features of 4-methylbenzenesulfonic acid and 3-naphthalen-2-yloxypropan-1-ol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol typically involves the reaction of 4-methylbenzenesulfonic acid with 3-naphthalen-2-yloxypropan-1-ol under specific conditions. The reaction may require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzenesulfonic acid: Shares the sulfonic acid functional group but lacks the naphthalen-2-yloxypropan-1-ol moiety.

    3-Naphthalen-2-yloxypropan-1-ol: Contains the naphthalen-2-yloxypropan-1-ol structure but does not have the sulfonic acid group.

Uniqueness

4-Methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol is unique due to the combination of both 4-methylbenzenesulfonic acid and 3-naphthalen-2-yloxypropan-1-ol structures in a single molecule

Eigenschaften

CAS-Nummer

57334-71-1

Molekularformel

C20H22O5S

Molekulargewicht

374.5 g/mol

IUPAC-Name

4-methylbenzenesulfonic acid;3-naphthalen-2-yloxypropan-1-ol

InChI

InChI=1S/C13H14O2.C7H8O3S/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4-7,10,14H,3,8-9H2;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

GZFOHJOGMHPXHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C=C(C=CC2=C1)OCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.